
NF-kB Aktivitätsinhibitor IV
Übersicht
Beschreibung
CAY10512 ist eine synthetische Verbindung, die für ihre starken inhibitorischen Wirkungen auf den NF-κB-Signalweg (Nuclear Factor kappa-light-chain-enhancer of activated B cells) bekannt ist. Es ist ein Analog von Resveratrol, einer natürlichen polyphenolischen Verbindung, aber in seiner Wirkung deutlich potenter. Die chemische Formel von CAY10512 ist C15H13FO, und es hat ein Molekulargewicht von 228,3 g/mol .
Wissenschaftliche Forschungsanwendungen
CAY10512 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Immunologie, Entzündung und neurodegenerative Erkrankungen. Es wird verwendet, um den NF-κB-Signalweg zu untersuchen, der eine entscheidende Rolle bei der Regulierung von Immunantworten und Entzündungen spielt. CAY10512 hat sich gezeigt, dass es die Aktivierung von NF-κB durch Tumornekrosefaktor-alpha (TNF-α) und Lipopolysaccharide hemmt, was es zu einem wertvollen Werkzeug für die Erforschung von entzündlichen Erkrankungen und Zuständen wie der Alzheimer-Krankheit macht .
Wirkmechanismus
CAY10512 übt seine Wirkung durch Hemmung der Aktivierung des NF-κB-Signalwegs aus. NF-κB ist ein Transkriptionsfaktor, der die Expression verschiedener Gene reguliert, die an Immun- und Entzündungsreaktionen beteiligt sind. Durch die Hemmung von NF-κB unterdrückt CAY10512 die Hochregulation von proinflammatorischen Micro-RNAs und Zytokinen, wodurch Entzündungen und Immunantworten reduziert werden .
Wirkmechanismus
Target of Action
The primary target of the NF-kB Activation Inhibitor IV is NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) . NF-kB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Mode of Action
NF-kB Activation Inhibitor IV is a cell-permeable trans-stilbene Resveratrol analog . It inhibits the activation of NF-kB by interacting with its targets and causing changes that prevent the transcription of DNA . The inhibitor is particularly potent, with an IC50 of 150 nM for inhibiting TNF-α-stimulated NF-κB reporter activity in 293T cells .
Biochemical Pathways
The NF-kB pathway is an evolutionarily conserved signaling pathway that plays a central role in immune responses and inflammation . When NF-kB Activation Inhibitor IV interacts with NF-kB, it suppresses the activation of this pathway, thereby affecting downstream effects such as the production of inflammatory cytokines .
Pharmacokinetics
It is known that the compound is soluble in dmso at 20 mg/ml , which suggests that it may have good bioavailability
Result of Action
The inhibition of NF-kB by NF-kB Activation Inhibitor IV results in a decrease in the production of inflammatory cytokines . This can have a significant impact on cellular processes, particularly in cells that are part of the immune system. For example, it has been shown to suppress LPS-induced COX-2 mRNA expression in BV-2 cells .
Action Environment
The action of NF-kB Activation Inhibitor IV can be influenced by various environmental factors. For instance, the compound is stable under normal storage conditions (2-8°C), but it should be protected from light . Additionally, its efficacy may be affected by the presence of other molecules in the cellular environment.
Biochemische Analyse
Biochemical Properties
NF-kB Activation Inhibitor IV interacts with various biomolecules to exert its effects. It is particularly effective in inhibiting the activity of NF-kB, a transcription factor involved in the expression of genes related to inflammation and immune response. The compound does not compete with ATP and is cell-permeable, making it highly effective in cellular environments . It has been shown to suppress LPS-induced COX-2 mRNA expression in BV-2 cells and is significantly more potent than Resveratrol in inhibiting TNF-α-stimulated NF-kB reporter activity in 293T cells .
Cellular Effects
NF-kB Activation Inhibitor IV has profound effects on various cell types and cellular processes. It influences cell signaling pathways by inhibiting the activation of NF-kB, thereby reducing the expression of pro-inflammatory genes. This inhibition leads to decreased production of cytokines and other inflammatory mediators, impacting cellular metabolism and gene expression . The compound’s ability to modulate these pathways makes it a valuable tool in studying inflammatory responses and potential therapeutic interventions.
Molecular Mechanism
At the molecular level, NF-kB Activation Inhibitor IV exerts its effects by binding to specific sites on the NF-kB protein complex, preventing its activation and subsequent translocation to the nucleus. This inhibition blocks the transcription of NF-kB target genes, which are involved in inflammatory and immune responses . The compound’s mechanism of action involves the suppression of key signaling molecules and pathways that activate NF-kB, thereby reducing inflammation and promoting cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of NF-kB Activation Inhibitor IV can vary over time. The compound is stable under standard storage conditions and maintains its inhibitory activity for extended periods. Its effectiveness may decrease over time due to potential degradation or changes in cellular conditions. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of NF-kB activity, with minimal adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of NF-kB Activation Inhibitor IV in animal models are dose-dependent. At lower doses, the compound effectively inhibits NF-kB activity without causing significant toxicity. At higher doses, it may exhibit toxic effects, including potential liver and kidney damage. Studies have identified a threshold dose beyond which the compound’s adverse effects outweigh its therapeutic benefits . Careful dosage optimization is essential to maximize its efficacy while minimizing toxicity.
Metabolic Pathways
NF-kB Activation Inhibitor IV is involved in various metabolic pathways, primarily those related to inflammation and immune response. It interacts with enzymes and cofactors that regulate the activation and inhibition of NF-kB. The compound’s impact on metabolic flux and metabolite levels can influence cellular energy balance and overall metabolic homeostasis . Understanding these interactions is crucial for developing effective therapeutic strategies targeting NF-kB.
Transport and Distribution
Within cells and tissues, NF-kB Activation Inhibitor IV is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its inhibitory effects. The compound’s distribution is influenced by its chemical properties, including solubility and permeability, which determine its accumulation in specific cellular compartments .
Subcellular Localization
NF-kB Activation Inhibitor IV is primarily localized in the cytoplasm, where it interacts with the NF-kB protein complex. Its activity and function are influenced by post-translational modifications and targeting signals that direct it to specific subcellular compartments. These modifications can affect the compound’s stability and efficacy, highlighting the importance of understanding its subcellular dynamics .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: CAY10512 wird durch eine Reihe chemischer Reaktionen aus kommerziell erhältlichen Vorläufern synthetisiert. Die Reaktionsbedingungen beinhalten häufig die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Ethanol, und die Reaktionen werden bei kontrollierten Temperaturen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird .
Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für CAY10512 nicht umfassend dokumentiert sind, bietet die Synthese der Verbindung im Labor eine Grundlage für die Skalierung. Die wichtigsten Schritte beinhalten die Sicherstellung einer hohen Reinheit und Ausbeute, die durch optimierte Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation und Chromatographie erreicht werden können .
Chemische Reaktionsanalyse
Arten von Reaktionen: CAY10512 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie des Fluoratoms und der Methoxygruppe. Es zeigt keine signifikante antioxidative Aktivität, im Gegensatz zu einigen anderen Trans-Stilben-Analoga .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Reaktion von CAY10512 verwendet werden, umfassen DMSO, Ethanol und verschiedene Katalysatoren, die die Substitutionsreaktionen erleichtern. Die Reaktionen werden typischerweise bei milden bis moderaten Temperaturen durchgeführt, um die Integrität der Verbindung zu erhalten .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit CAY10512 gebildet werden, sind typischerweise Derivate, die die Kernstruktur des Trans-Stilbens beibehalten, aber je nach den verwendeten Reagenzien unterschiedliche Substituenten aufweisen können .
Analyse Chemischer Reaktionen
Types of Reactions: CAY10512 primarily undergoes substitution reactions due to the presence of reactive functional groups like the fluorine atom and the methoxy group. It does not exhibit significant antioxidant activity, unlike some other trans-stilbene analogs .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of CAY10512 include DMSO, ethanol, and various catalysts that facilitate the substitution reactions. The reactions are typically carried out under mild to moderate temperatures to maintain the integrity of the compound .
Major Products Formed: The major products formed from the reactions involving CAY10512 are typically derivatives that retain the core trans-stilbene structure but may have different substituents depending on the reagents used .
Vergleich Mit ähnlichen Verbindungen
CAY10512 ist ein Analog von Resveratrol, ist aber 100-mal potenter bei der Hemmung der NF-κB-Aktivierung. Im Gegensatz zu Resveratrol zeigt CAY10512 keine antioxidative Aktivität, was es unter den Trans-Stilben-Analoga einzigartig macht. Andere ähnliche Verbindungen umfassen verschiedene substituierte Trans-Stilbene, die ebenfalls den NF-κB-Signalweg angreifen, sich aber in ihrer Potenz und spezifischen Aktivität unterscheiden .
Liste ähnlicher Verbindungen:- Resveratrol
- Andere substituierte Trans-Stilbene
CAY10512 zeichnet sich durch seine hohe Potenz und Spezifität bei der Hemmung des NF-κB-Signalwegs aus, ohne antioxidative Aktivität zu zeigen .
Eigenschaften
IUPAC Name |
1-fluoro-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11H,1H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVFNAZMSMNXJG-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the formation of multicellular aggregates impact the response of AML cells to TRAIL-induced apoptosis?
A2: AML cells often exist in multicellular aggregates within the bone marrow microenvironment. This aggregation contributes to drug resistance and disease progression. The papers highlight that the inhibition of NF-kB activation can sensitize AML cells within these aggregates to TRAIL-induced apoptosis. [, ] This suggests that targeting NF-kB could potentially enhance the efficacy of TRAIL-based therapies, particularly in the context of these resistant multicellular aggregates.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


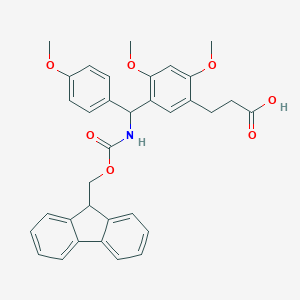

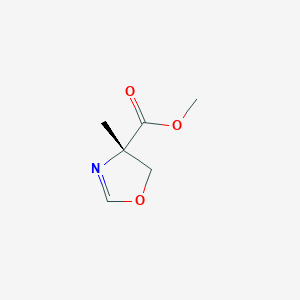
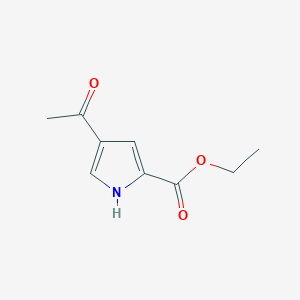
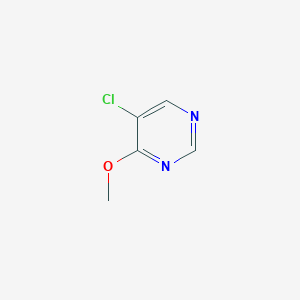
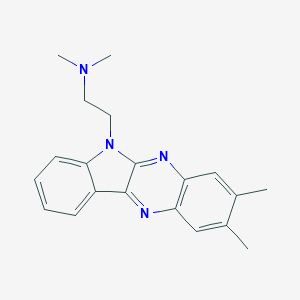
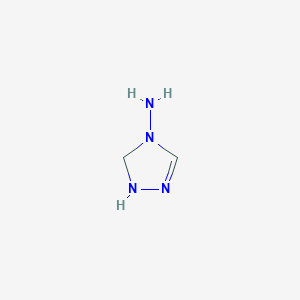
![methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-4-chloro-3-oxobutan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B54109.png)


![Methyl [2-(2-chloro-2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B54119.png)



